

Technical Support Center: Optimizing Liquid Scintillation Cocktails for Strontium-90 Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strontium-90**

Cat. No.: **B1230875**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Strontium-90** (⁹⁰Sr) and liquid scintillation counting (LSC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Quenching Effects

Q1.1: My ⁹⁰Sr counting efficiency is lower than expected. What could be the cause?

Low counting efficiency is often due to a phenomenon called quenching, which interferes with the transfer of energy from the beta particle to the liquid scintillation cocktail and the subsequent emission of light. There are two primary types of quenching:

- Chemical Quenching: This occurs when substances in the sample absorb the energy from the emitted beta particles before it can excite the solvent molecules of the cocktail. This reduces the number of photons produced.[1][2]
- Color Quenching: If your sample is colored, the colored components can absorb the photons emitted by the scintillator before they reach the photomultiplier tubes (PMTs) of the LSC.[2]

Troubleshooting Steps:

- Sample Purity: Ensure your sample is as pure as possible. Interfering substances can be removed through radiochemical separation.[3][4][5]
- Cocktail Selection: Use a high-performance liquid scintillation cocktail that is resistant to quenching and has a good sample holding capacity.[6]
- Sample Homogeneity: Ensure the sample is completely dissolved and forms a homogeneous mixture with the cocktail.[7] Phase separation or precipitation will significantly reduce counting efficiency.[6]
- External Standard: Utilize an external standard source to create a quench curve and automatically correct for quenching.[8]

Q1.2: How can I quantify the level of quenching in my samples?

Most modern liquid scintillation counters use a quench indicating parameter, such as the Transformed Spectral Index of the External Standard (tSIE), to quantify the degree of quenching.[9] By preparing a set of standards with known activity and varying amounts of a quenching agent (e.g., nitromethane), a quench curve can be generated to correlate the quench parameter with the counting efficiency.[10]

2. Luminescence Interference

Q2.1: I am observing unusually high counts in my blank or low-activity samples. What could be the issue?

This is likely due to luminescence, the production of light from chemical or physical processes other than radioactive decay. The two main types are:

- Chemiluminescence: A chemical reaction between the sample and the cocktail can produce photons, leading to false counts.[1][11] This is common when using alkaline tissue solubilizers.[2]
- Photoluminescence: Exposure of the scintillation vial to sunlight or fluorescent lighting can excite the cocktail components, causing them to emit light over a period of time.[11]

Troubleshooting Steps:

- Dark Adaptation: After preparing the samples, allow them to sit in the dark within the liquid scintillation counter for a period of time (e.g., 15 minutes to a few hours) before counting.[11] This allows for the decay of both photoluminescence and short-lived chemiluminescence.
- Coincidence Counting: Modern LSCs use a coincidence circuit that only registers an event if two photomultiplier tubes detect photons simultaneously.[8] Since luminescence is typically a single-photon event, this feature helps to reduce its impact.[1][2][8]
- Temperature Stabilization: Counting at a stable, often refrigerated, temperature can help minimize chemiluminescence.[6]

3. Phase Separation & Sample Introduction

Q3.1: My sample and cocktail are not mixing properly, forming two separate layers or a cloudy mixture. How can I resolve this?

Proper mixing is crucial for accurate LSC, as it ensures the ${}^4\pi$ -geometry required for efficient counting. Phase separation indicates that the sample is not soluble in the scintillation cocktail. [6]

Troubleshooting Steps:

- Cocktail Choice: Select a scintillation cocktail specifically designed for your sample type (e.g., aqueous, non-aqueous, high ionic strength).[7] Emulsifying cocktails are available for aqueous samples.
- Sample Volume: Do not exceed the recommended sample load for the specific cocktail you are using.[6] Overloading the cocktail can lead to phase separation.
- Solubilizing Agents: For difficult-to-dissolve samples, consider using a solubilizing agent. However, be aware that these agents can also contribute to quenching or chemiluminescence.
- Methanol Addition: In some liquid-liquid extraction procedures, the slow separation of phases can be resolved by adding a small amount of methanol (up to 5 ml).[12]

Quantitative Data Summary

Table 1: Common Scintillation Cocktails for ^{90}Sr Analysis

Cocktail Name	Key Features & Applications
Insta-Gel	Used for creating stable emulsions with aqueous samples.[9]
Ultima Gold LLT	A safer, low-level counting cocktail.[12]
Ultima Gold AB	Used for alpha/beta discrimination.[10][13]
AquaLight+	A high-performance cocktail suitable for TDCR Cerenkov counting.[14]

Table 2: Typical Counting Efficiencies for Strontium and Yttrium Isotopes

Isotope	Counting Method	Typical Efficiency	Notes
^{90}Sr	Liquid Scintillation Counting	>97%	With a high-performance cocktail. [14]
^{90}Y	Cerenkov Counting	>60%	No cocktail required, but subject to color quench.[14]
^{89}Sr	Cerenkov Counting	>60%	No cocktail required. [14]

Experimental Protocols

Protocol 1: General Sample Preparation for Aqueous ^{90}Sr Samples

- Sample Collection: Collect the aqueous sample containing ^{90}Sr .
- Acidification: Acidify the sample to prevent the precipitation of strontium salts.
- Radiochemical Separation (if necessary): Use a separation technique like extraction chromatography with Sr-spec resin to isolate strontium from interfering radionuclides.[4][15]

- Cocktail Addition: In a 20 mL plastic scintillation vial, mix a specific volume of the purified sample with an appropriate volume of a high-efficiency liquid scintillation cocktail (e.g., 5 mL of sample with 15 mL of Ultima Gold AB).[10]
- Homogenization: Cap the vial and shake vigorously until the mixture is clear and homogeneous.[7]
- Dark Adaptation & Temperature Stabilization: Place the vial in the liquid scintillation counter and allow it to equilibrate in the dark for at least 15 minutes to reduce luminescence.[9][11]
- Counting: Count the sample for a predetermined time to achieve the desired statistical precision.

Visualizations

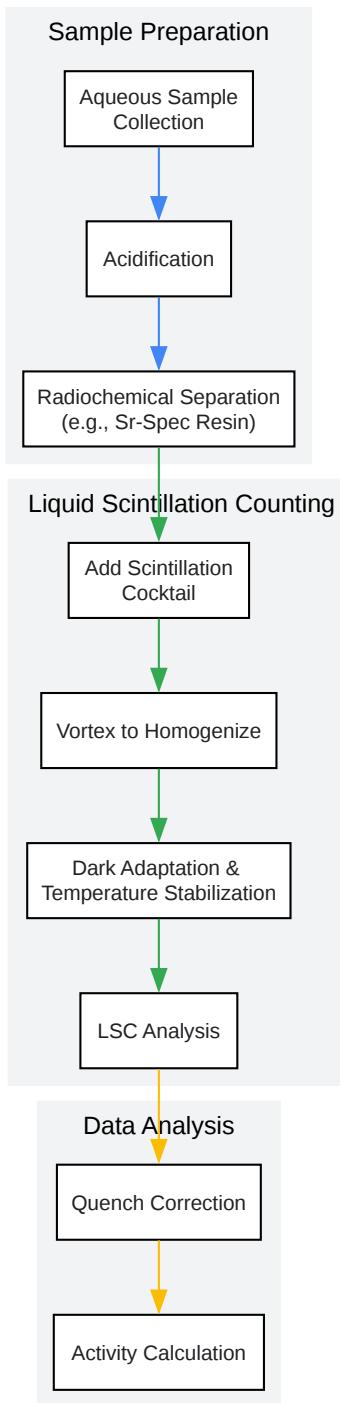

Figure 1: General Experimental Workflow for ^{90}Sr LSC[Click to download full resolution via product page](#)Figure 1: General Experimental Workflow for ^{90}Sr LSC

Figure 2: Troubleshooting Logic for Common LSC Issues

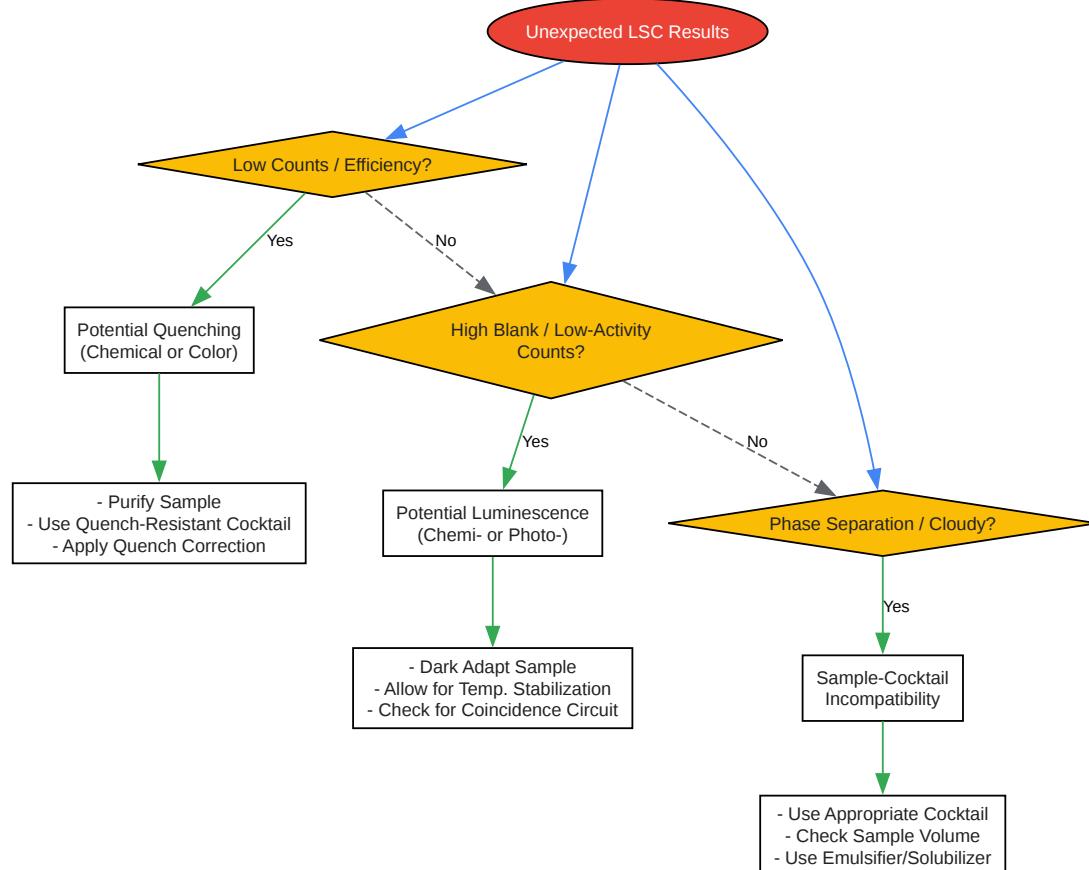

[Click to download full resolution via product page](#)

Figure 2: Troubleshooting Logic for Common LSC Issues

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uwm.edu [uwm.edu]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. Recent Development on Determination of Low-Level ⁹⁰Sr in Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection Capability of ⁸⁹Sr and ⁹⁰Sr Using Liquid Scintillation Counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. ehs.psu.edu [ehs.psu.edu]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Alpha and beta spillover in liquid scintillation counting analysis of urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 12. bundesumweltministerium.de [bundesumweltministerium.de]
- 13. researchgate.net [researchgate.net]
- 14. hidex.com [hidex.com]
- 15. eichrom.com [eichrom.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Liquid Scintillation Cocktails for Strontium-90 Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230875#optimizing-liquid-scintillation-cocktails-for-strontium-90>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com